1-(3,6-dichloropyridin-2-yl)methanamine hydrochloride
Description
1-(3,6-Dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Properties
CAS No. |
1956310-00-1 |
|---|---|
Molecular Formula |
C6H7Cl3N2 |
Molecular Weight |
213.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,6-dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-(3,6-Dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
1-(3,6-Dichloropyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,6-dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-(3,6-Dichloropyridin-2-yl)methanamine hydrochloride can be compared with similar compounds such as:
(3-chloropyridin-2-yl)methanamine: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
(3-fluoropyridin-2-yl)methanamine hydrochloride: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s properties and applications.
(3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride: This compound has a different heterocyclic ring, leading to distinct chemical behavior and uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
